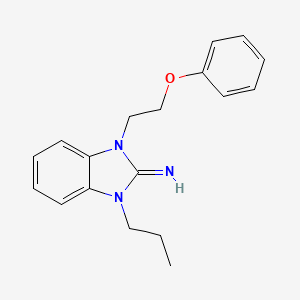![molecular formula C18H20N2O2 B12496158 1-(1H-indol-1-yl)-3-[(4-methoxyphenyl)amino]propan-2-ol](/img/structure/B12496158.png)
1-(1H-indol-1-yl)-3-[(4-methoxyphenyl)amino]propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-indol-1-yl)-3-[(4-methoxyphenyl)amino]propan-2-ol is a complex organic compound that features an indole ring and a methoxyphenyl group
准备方法
The synthesis of 1-(1H-indol-1-yl)-3-[(4-methoxyphenyl)amino]propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole ring is replaced by the methoxyphenyl group.
Formation of the Propanol Linker: The final step involves the formation of the propanol linker, which can be achieved through a reduction reaction using a reducing agent such as sodium borohydride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
化学反应分析
1-(1H-indol-1-yl)-3-[(4-methoxyphenyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient reactions.
科学研究应用
1-(1H-indol-1-yl)-3-[(4-methoxyphenyl)amino]propan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: It is used as a probe in biological assays to study enzyme activity and receptor binding.
Materials Science: The compound is explored for its use in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and natural products.
作用机制
The mechanism of action of 1-(1H-indol-1-yl)-3-[(4-methoxyphenyl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins. The methoxyphenyl group can enhance the compound’s binding affinity and selectivity. The propanol linker provides flexibility, enabling the compound to adopt the optimal conformation for binding.
相似化合物的比较
1-(1H-indol-1-yl)-3-[(4-methoxyphenyl)amino]propan-2-ol can be compared with similar compounds such as:
1-(1H-indol-1-yl)-3-phenylpropan-2-ol: Lacks the methoxy group, which may result in lower binding affinity and selectivity.
1-(1H-indol-1-yl)-3-[(4-hydroxyphenyl)amino]propan-2-ol: Contains a hydroxy group instead of a methoxy group, which can alter its chemical reactivity and biological activity.
1-(1H-indol-1-yl)-3-[(4-chlorophenyl)amino]propan-2-ol: The presence of a chlorine atom can increase the compound’s lipophilicity and potentially enhance its ability to cross cell membranes.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C18H20N2O2 |
|---|---|
分子量 |
296.4 g/mol |
IUPAC 名称 |
1-indol-1-yl-3-(4-methoxyanilino)propan-2-ol |
InChI |
InChI=1S/C18H20N2O2/c1-22-17-8-6-15(7-9-17)19-12-16(21)13-20-11-10-14-4-2-3-5-18(14)20/h2-11,16,19,21H,12-13H2,1H3 |
InChI 键 |
UDSSMHHWNAXDPQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)NCC(CN2C=CC3=CC=CC=C32)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12496078.png)
![3-[({6-[(Butan-2-yloxy)carbonyl]cyclohex-3-en-1-yl}carbonyl)amino]benzoic acid](/img/structure/B12496081.png)
![2-oxo-N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}-2H-chromene-3-carboxamide](/img/structure/B12496085.png)
![5-Methyl-2-phenyl-2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-dione](/img/structure/B12496087.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12496088.png)
![(R)-(2,2,2',2'-Tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diisopropylphosphine)](/img/structure/B12496093.png)
![N-{1-[1-(3-chlorophenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methoxyacetamide](/img/structure/B12496094.png)
![N-[4-(acetylamino)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12496105.png)
![N-[1-(2-cyclopentylidenehydrazinyl)-1-oxopropan-2-yl]-N-(4-ethoxyphenyl)methanesulfonamide (non-preferred name)](/img/structure/B12496110.png)


![2-amino-6,6-dimethyl-9-(thiophen-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12496138.png)
![5-({4-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12496150.png)
![5-({3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12496160.png)
